N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-2,2,2-trifluoroacetamide
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Overview
Description
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-2,2,2-trifluoroacetamide is a synthetic organic compound It features a trifluoroacetamide group, a dioxido-dihydrothiophene ring, and an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-2,2,2-trifluoroacetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the dioxido-dihydrothiophene ring: This can be achieved through the oxidation of a thiophene derivative.
Attachment of the ethoxyphenyl group: This step might involve a nucleophilic substitution reaction where an ethoxyphenyl halide reacts with an amine derivative.
Introduction of the trifluoroacetamide group: This can be done by reacting the intermediate with trifluoroacetic anhydride under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of temperature and pressure to ensure the desired reaction pathway.
Purification Techniques: Methods such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions.
Reduction: Reduction reactions can modify the functional groups, potentially converting the trifluoroacetamide group to an amine.
Substitution: The ethoxyphenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halides or organometallic compounds.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield sulfone derivatives.
Reduction: May yield amine derivatives.
Substitution: May yield various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-2,2,2-trifluoroacetamide would depend on its specific application. Generally, it might involve:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways Involved: Modulating biochemical pathways by inhibiting or activating specific enzymes.
Comparison with Similar Compounds
Similar Compounds
N-(4-ethoxyphenyl)-2,2,2-trifluoroacetamide: Lacks the dioxido-dihydrothiophene ring.
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoroacetamide: Lacks the ethoxyphenyl group.
Uniqueness
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-2,2,2-trifluoroacetamide is unique due to the combination of its functional groups, which may confer specific chemical reactivity and biological activity not seen in similar compounds.
Properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-2,2,2-trifluoroacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO4S/c1-2-22-12-5-3-10(4-6-12)18(13(19)14(15,16)17)11-7-8-23(20,21)9-11/h3-8,11H,2,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVCUDDOVLMGGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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